Tert-butyl 3-oxo-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Description
Tert-butyl 3-oxo-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C12H16F3NO4 It is known for its unique structure, which includes a piperidine ring substituted with a trifluoromethyl group and a tert-butyl ester
Properties
Molecular Formula |
C17H20F3NO3 |
|---|---|
Molecular Weight |
343.34 g/mol |
IUPAC Name |
tert-butyl 3-oxo-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H20F3NO3/c1-16(2,3)24-15(23)21-9-8-12(14(22)10-21)11-6-4-5-7-13(11)17(18,19)20/h4-7,12H,8-10H2,1-3H3 |
InChI Key |
MKIZXFQAHVTDNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxo-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with trifluoromethyl-substituted aromatic compounds. One common method involves the use of tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate as a starting material . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-oxo-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-oxo-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 3-oxo-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Biological Activity
Tert-butyl 3-oxo-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate, with the CAS number 1354951-38-4, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 343.34 g/mol. The compound features a piperidine ring substituted with a trifluoromethyl group, which is known to enhance biological activity by improving the lipophilicity and metabolic stability of drug candidates.
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that the trifluoromethyl group plays a crucial role in modulating the pharmacokinetics and pharmacodynamics of the molecule:
- Inhibition of Enzymes : Studies have shown that compounds containing trifluoromethyl groups can effectively inhibit enzymes such as glycogen synthase kinase 3 beta (GSK-3β), which is involved in numerous cellular processes including metabolism and cell differentiation .
- Impact on Neurotransmitter Systems : The structural features of this compound suggest potential interactions with neurotransmitter receptors, particularly in the modulation of serotonin uptake .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the piperidine ring and the introduction of electron-withdrawing groups like trifluoromethyl significantly enhance biological potency. For example, compounds with similar structures but lacking the trifluoromethyl group exhibited lower inhibitory activity against target enzymes .
| Compound | IC50 (nM) | Activity Description |
|---|---|---|
| This compound | TBD | Potential GSK-3β inhibitor |
| Non-trifluoromethyl analog | Higher | Reduced potency |
Case Studies and Research Findings
- GSK-3β Inhibition : A study evaluated various derivatives based on piperidine structures, highlighting that those with trifluoromethyl substitutions showed marked improvements in both potency and metabolic stability compared to their non-fluorinated counterparts. The most potent derivative exhibited an IC50 value significantly lower than that of non-fluorinated analogs, demonstrating the critical role of the trifluoromethyl group in enhancing bioactivity .
- Neuroprotective Properties : Another investigation focused on the neuroprotective effects of similar compounds, suggesting that enhanced lipophilicity from trifluoromethyl substitutions may facilitate better blood-brain barrier penetration, thereby increasing their therapeutic potential in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
